N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide
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Overview
Description
1,2,4-Oxadiazoles are a class of heterocyclic aromatic compounds, with the molecular formula C2H2N2O . They have four isomers: 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of specific 1,2,4-oxadiazole compounds can vary. For example, one compound had a yield of 85% and a melting point of 133–135 °C .
Scientific Research Applications
Synthesis and Chemical Properties
- Research has developed methods for synthesizing oxadiazole and isoxazole compounds, highlighting their versatility and adaptability in chemical synthesis. Solid-phase synthesis techniques offer a pathway for creating libraries of diheterocyclic compounds featuring isoxazole and 1,2,4-oxadiazole units, demonstrating the chemical utility of these frameworks (Quan & Kurth, 2004).
Biological Applications
- Oxadiazoles have been studied for their anticancer properties, with certain derivatives exhibiting moderate to excellent activity against various cancer cell lines, underscoring their potential in cancer therapy (Ravinaik et al., 2021).
- The antibacterial and antifungal activities of oxadiazole derivatives have been explored, indicating the role these compounds can play in developing new antimicrobial agents. The synthesis of N-substituted derivatives of certain oxadiazoles has shown moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Oxadiazole derivatives have also been investigated for their enzyme inhibition properties, including acetyl- and butyrylcholinesterase inhibitors, which could be beneficial in treating diseases like dementia and myasthenia gravis. Some derivatives have shown to be efficient inhibitors, with activity profiles that compare favorably against established drugs (Pflégr et al., 2022).
Mechanism of Action
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential applications in various fields, including medicinal chemistry, material science, and agrochemicals .
Properties
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-4-12-16-13(21-18-12)5-6-15-14(19)11-8-10(17-20-11)7-9(2)3/h8-9H,4-7H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINBAYUVCYVTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CCNC(=O)C2=CC(=NO2)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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